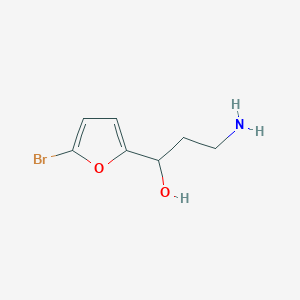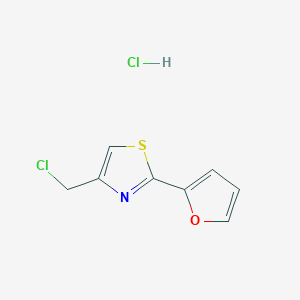
1-(Bromomethyl)-1-cyclopropylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclobutane structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-cyclopropylcyclobutane can be synthesized through the α-bromination of carbonyl compounds. One common method involves the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an α-bromoketone intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropylmethyl derivatives.
- Oxidation reactions produce cyclopropylmethyl alcohols or ketones.
- Reduction reactions result in cyclopropylmethyl compounds .
科学的研究の応用
1-(Bromomethyl)-1-cyclopropylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials
作用機序
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclobutane involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving alkylation and subsequent biochemical changes .
類似化合物との比較
Cyclopropylmethyl Bromide: Similar in structure but lacks the cyclobutane ring.
Bromocyclopropane: Contains a bromine atom attached directly to the cyclopropane ring.
1-Bromo-2-methylcyclopropane: A brominated cyclopropane derivative with a methyl group.
Uniqueness: 1-(Bromomethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring in its structure. This dual-ring system imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound for synthetic and mechanistic studies .
特性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC名 |
1-(bromomethyl)-1-cyclopropylcyclobutane |
InChI |
InChI=1S/C8H13Br/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2 |
InChIキー |
UFHCZIZEUKWIKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CBr)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



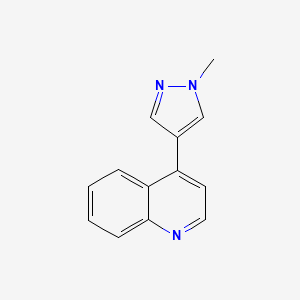
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
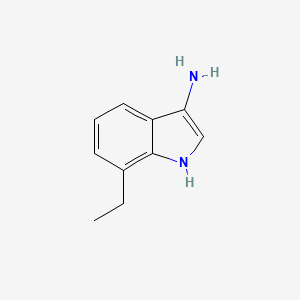
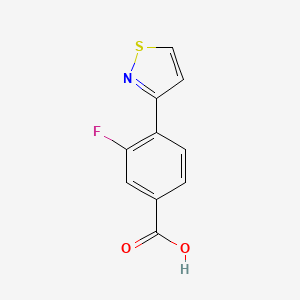
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
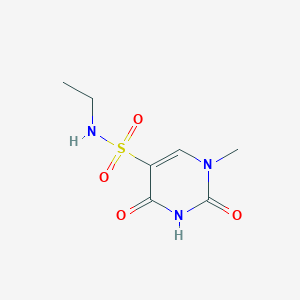

![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
